Quinazoline-4,6-diyl diacetate
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Overview
Description
Quinazoline-4,6-diyl diacetate is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest due to its wide range of biological activities. Quinazoline itself is composed of two fused aromatic rings, one of which contains two nitrogen atoms. This compound and its derivatives are known for their pharmacological properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including quinazoline-4,6-diyl diacetate, can be achieved through various methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method uses microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and yields.
Phase-transfer catalysis: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale versions of the above methods, with a focus on optimizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems is common to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-4,6-diyl diacetate undergoes various chemical reactions, including:
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
Quinazoline-4,6-diyl diacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of quinazoline-4,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair . This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its wide range of biological activities.
Quinazoline-2,4-dione: Another derivative with similar pharmacological properties.
4-anilinoquinazoline: Known for its anticancer activity.
Uniqueness
Quinazoline-4,6-diyl diacetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diacetate groups may enhance its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
(4-acetyloxyquinazolin-6-yl) acetate |
InChI |
InChI=1S/C12H10N2O4/c1-7(15)17-9-3-4-11-10(5-9)12(14-6-13-11)18-8(2)16/h3-6H,1-2H3 |
InChI Key |
MFHCMDRGUVPOCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=CN=C2OC(=O)C |
Origin of Product |
United States |
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